molecular formula C18H17Cl2N3O3 B4238870 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine

Cat. No.: B4238870
M. Wt: 394.2 g/mol
InChI Key: DFCBNEBGRJIHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine, also known as CNB-001 or Fipexide, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it an interesting compound for further research.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the activation of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by this compound can lead to neuroprotective effects and improved cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. This compound can also decrease the levels of inflammatory cytokines, which can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine is its ability to cross the blood-brain barrier, which allows it to directly target the central nervous system. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as an antidepressant and anxiolytic. Studies in animal models have shown promising results, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(2-chloro-4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been studied for its potential use as an antidepressant and anxiolytic.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-12-2-3-13(19)10-17(12)21-6-8-22(9-7-21)18(24)15-5-4-14(23(25)26)11-16(15)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCBNEBGRJIHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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